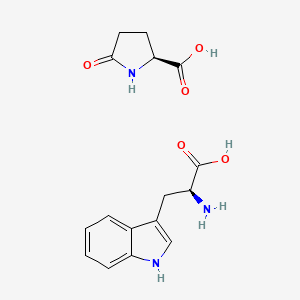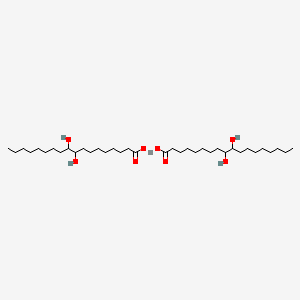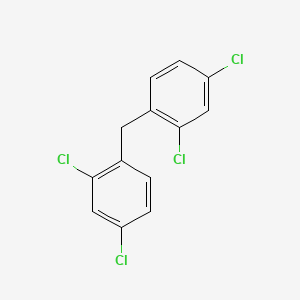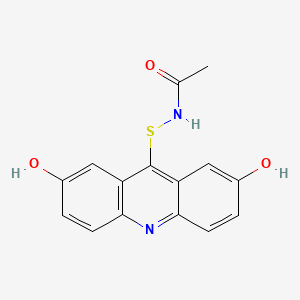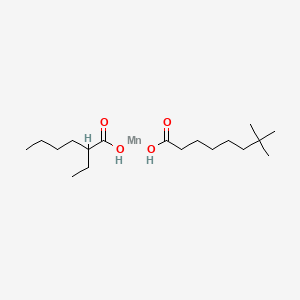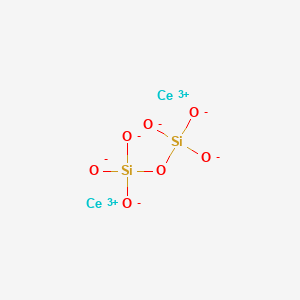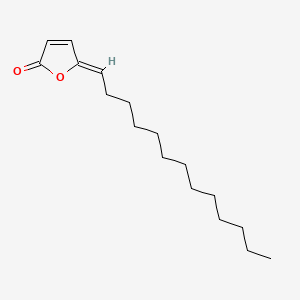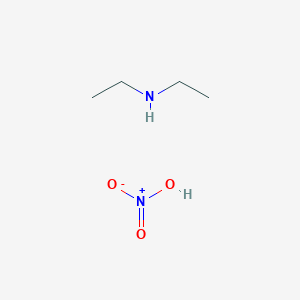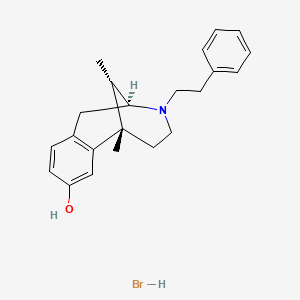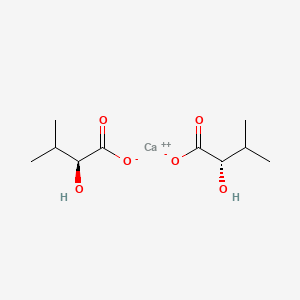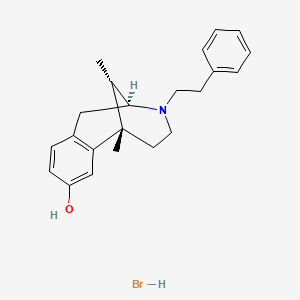
(+)-Phenazocine hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-Phenazocine hydrobromide is a synthetic opioid analgesic compound. It is a derivative of benzomorphan and is known for its potent analgesic properties. This compound is used in medical settings for pain management and has a unique chemical structure that contributes to its effectiveness.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Phenazocine hydrobromide involves several steps, starting from the basic benzomorphan structure. The process typically includes:
Formation of the Benzomorphan Core: This involves the cyclization of appropriate precursors to form the benzomorphan skeleton.
Functional Group Modifications: Introduction of functional groups such as hydroxyl, methyl, and bromide groups to achieve the desired chemical properties.
Hydrobromide Formation: The final step involves the reaction of the synthesized phenazocine with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch Processing: Large-scale reactors are used to carry out the chemical reactions.
Purification: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.
Quality Control: Rigorous testing is conducted to ensure the compound meets pharmaceutical standards.
化学反应分析
Types of Reactions
(+)-Phenazocine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Halogenation and other substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., bromine), nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
科学研究应用
(+)-Phenazocine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study opioid receptor interactions and synthetic methodologies.
Biology: Investigated for its effects on cellular processes and receptor binding.
Medicine: Explored for its analgesic properties and potential therapeutic uses in pain management.
Industry: Utilized in the development of new analgesic drugs and formulations.
作用机制
(+)-Phenazocine hydrobromide exerts its effects by binding to opioid receptors in the central nervous system. The primary molecular targets are the mu-opioid receptors, which mediate analgesic effects. The binding of this compound to these receptors inhibits the release of neurotransmitters, leading to reduced pain perception.
相似化合物的比较
Similar Compounds
Morphine: Another potent opioid analgesic with a different chemical structure.
Codeine: A less potent opioid used for mild to moderate pain.
Fentanyl: A synthetic opioid with a different structure but similar analgesic properties.
Uniqueness
(+)-Phenazocine hydrobromide is unique due to its benzomorphan structure, which provides a different pharmacological profile compared to other opioids. Its potency and receptor selectivity make it a valuable compound for both research and therapeutic applications.
属性
CAS 编号 |
63903-74-2 |
|---|---|
分子式 |
C22H28BrNO |
分子量 |
402.4 g/mol |
IUPAC 名称 |
(1S,9S,13S)-1,13-dimethyl-10-(2-phenylethyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrobromide |
InChI |
InChI=1S/C22H27NO.BrH/c1-16-21-14-18-8-9-19(24)15-20(18)22(16,2)11-13-23(21)12-10-17-6-4-3-5-7-17;/h3-9,15-16,21,24H,10-14H2,1-2H3;1H/t16-,21+,22+;/m1./s1 |
InChI 键 |
MNMGNPZLUMHSKK-UTUAMNFXSA-N |
手性 SMILES |
C[C@@H]1[C@@H]2CC3=C([C@]1(CCN2CCC4=CC=CC=C4)C)C=C(C=C3)O.Br |
规范 SMILES |
CC1C2CC3=C(C1(CCN2CCC4=CC=CC=C4)C)C=C(C=C3)O.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




